molecular formula C10H11IO2 B3045744 3-Iodo-4-propylbenzoic acid CAS No. 1131588-03-8

3-Iodo-4-propylbenzoic acid

Cat. No.: B3045744
CAS No.: 1131588-03-8
M. Wt: 290.10
InChI Key: WFRTYBSOECZTOG-UHFFFAOYSA-N
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Description

3-Iodo-4-propylbenzoic acid is an organic compound with the molecular formula C11H13IO2 It is a derivative of benzoic acid, where the hydrogen atom at the third position of the benzene ring is replaced by an iodine atom, and the hydrogen atom at the fourth position is replaced by a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-propylbenzoic acid can be achieved through several methods. One common approach involves the iodination of 4-propylbenzoic acid. This can be done using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under controlled conditions. Another method involves the Suzuki-Miyaura coupling reaction, where 4-propylbenzoic acid is coupled with an appropriate iodoarene using a palladium catalyst .

Industrial Production Methods

Industrial production of this compound typically involves large-scale iodination reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-propylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of various substituted benzoic acids.

    Oxidation: Formation of carboxylate salts.

    Reduction: Formation of 3-iodo-4-propylbenzyl alcohol.

Scientific Research Applications

3-Iodo-4-propylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex aromatic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Iodo-4-propylbenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit enzyme activity by binding to the active site or alter signal transduction pathways by interacting with cell surface receptors .

Comparison with Similar Compounds

Similar Compounds

    4-Iodobenzoic acid: Similar structure but lacks the propyl group.

    3-Bromo-4-propylbenzoic acid: Similar structure but with a bromine atom instead of iodine.

    4-Propylbenzoic acid: Lacks the iodine atom.

Uniqueness

3-Iodo-4-propylbenzoic acid is unique due to the presence of both the iodine atom and the propyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these substituents can enhance its ability to participate in specific chemical reactions and interact with biological targets .

Properties

IUPAC Name

3-iodo-4-propylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11IO2/c1-2-3-7-4-5-8(10(12)13)6-9(7)11/h4-6H,2-3H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFRTYBSOECZTOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(C=C(C=C1)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660918
Record name 3-Iodo-4-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131588-03-8
Record name 3-Iodo-4-propylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660918
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-propylbenzoic acid (0.3 g; 1.83 mmol), CF3SO3Ag (0.47 g; 1.83 mmol) and I2 (0.46 g; 1.83 mmol) in CH2Cl2 was stirred for 48 h at room temperature, then filtered through Celite pad, washed with fresh CH2Cl2 (2×15 ml). The combined filtrates were washed with 5% NaHSO3, H2O, brine, dried over anhydrous MgSO4, filtered and filtrate evaporated under reduced pressure to give the title compound (0.49 g; 92%) as creamy solid. 1H-NMR (CDCl3) 1.0 (tr, 3H, J=9 Hz); 1.57-1.7 (m, 2H); 1.72-1.77 (m, 2H); 7.28 (d, 1H, 9 Hz); 7.98 (dd, 1H, J=3, 6 Hz); 8.53 (d, 1H, J=3 Hz).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
0.46 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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